2,6-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine
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Overview
Description
2,6-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine is a chiral ligand commonly used in asymmetric synthesis. This compound is known for its high catalytic activity and enantioselectivity, making it a valuable tool in organic chemistry. Its unique structure, featuring two oxazoline rings attached to a pyridine core, allows it to form stable complexes with various metal ions, which are essential in catalytic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with (S)-4-isopropyl-4,5-dihydrooxazole in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the oxazoline rings are introduced to the pyridine core . The reaction conditions often include the use of solvents like dichloromethane and temperatures around 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in ether solvents at low temperatures.
Substitution: Various nucleophiles can be used, and reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazoline N-oxides, while reduction can yield the corresponding alcohols .
Scientific Research Applications
2,6-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and as a tool for probing biological systems.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 2,6-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine exerts its effects involves the formation of stable complexes with metal ions. These complexes act as catalysts in various chemical reactions, enhancing the reaction rate and selectivity. The oxazoline rings provide a chiral environment, which is crucial for asymmetric synthesis. The pyridine core coordinates with the metal ion, stabilizing the complex and facilitating the catalytic process .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)pyridine: Similar structure but with phenyl groups instead of isopropyl groups.
2,6-Bis(4-isopropyl-4,5-dihydrothiazol-2-yl)pyridine: Contains thiazoline rings instead of oxazoline rings.
Uniqueness
2,6-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine is unique due to its high enantioselectivity and catalytic efficiency. The isopropyl groups provide steric hindrance, which enhances the selectivity of the catalytic process. Additionally, the oxazoline rings offer a versatile platform for further functionalization, making this compound highly adaptable for various applications .
Properties
IUPAC Name |
4-propan-2-yl-2-[6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-10(2)14-8-21-16(19-14)12-6-5-7-13(18-12)17-20-15(9-22-17)11(3)4/h5-7,10-11,14-15H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGQGLBCAHGJDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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